molecular formula C72H116O4 B191398 Helenien CAS No. 547-17-1

Helenien

Cat. No.: B191398
CAS No.: 547-17-1
M. Wt: 1045.7 g/mol
InChI Key: YHGJHDJZIOYZIR-URPSFYETSA-N
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Description

Xantofyl Palmitate, also known by its brand name Adaptinol, is a compound primarily used in the treatment of retinitis pigmentosa. This compound is a type of xanthophyll ester, derived from naturally occurring carotenoids. It has been approved for medical use in Japan since August 1956 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xantofyl Palmitate involves the esterification of xanthophyll with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of Xantofyl Palmitate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Xantofyl Palmitate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Xantofyl Palmitate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification reactions and the behavior of xanthophyll esters.

    Biology: Studied for its role in cellular processes and its interaction with biological membranes.

    Medicine: Used in the treatment of retinitis pigmentosa and studied for its potential benefits in treating other eye diseases, inflammation, and skin conditions.

    Industry: Used in the formulation of eye drops, oral supplements, and topical creams.

Mechanism of Action

The mechanism of action of Xantofyl Palmitate is rooted in its chemical structure, which allows it to interact with biological membranes and influence cellular processes. As a xanthophyll ester, it incorporates itself into cell membranes, stabilizing the membrane structure and protecting cells from oxidative damage. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation .

Comparison with Similar Compounds

  • Lutein
  • Zeaxanthin
  • Neoxanthin
  • Violaxanthin
  • Flavoxanthin
  • α-Cryptoxanthin
  • β-Cryptoxanthin

Comparison: Xantofyl Palmitate is unique among these compounds due to its esterified form, which enhances its stability and bioavailability. Unlike other xanthophylls, Xantofyl Palmitate has been specifically studied and approved for the treatment of retinitis pigmentosa, highlighting its therapeutic potential .

Properties

IUPAC Name

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJHDJZIOYZIR-URPSFYETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547-17-1
Record name Lutein dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xantofyl palmitate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XANTOFYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Helenien and where is it found?

A1: this compound, also known as dipalmitate ester of lutein, is a naturally occurring carotenoid found in various plants, including the marigold species Tagetes patula and Tagetes erecta []. It is also present in certain lichen species like Sulcaria sulcaria [].

Q2: Are there any studies comparing the effects of this compound and Vitamin A on vision?

A4: Yes, some studies compared the effects of this compound and Vitamin A on visual function. Research suggests both compounds could potentially enhance dark adaptation []. Studies also investigated their effects on the electroretinogram [, ], tissue respiration of the isolated retina [, ], and potassium and sodium content of the retina [, ]. While both compounds show promising results, further investigation is needed to understand their distinct mechanisms and potential synergistic effects.

Q3: How does the content of this compound change in Physalis Alkekengi during ripening?

A5: Research on Physalis Alkekengi (Chinese Lantern plant) revealed that the concentration of this compound significantly changes throughout the ripening process of the plant's calyx []. While lutein is present in the green calyx, it transforms into this compound (esterified lutein) as the calyx transitions from yellow to red. This suggests a dynamic role of this compound in the plant's physiology, possibly related to pigmentation or photoprotection.

Q4: How does plant population density affect this compound yield in marigolds?

A6: A field experiment investigated the impact of plant population density on this compound yield in Tagetes patula and Tagetes erecta cultivars []. The results showed that higher plant populations led to significantly higher this compound yields compared to lower densities. This suggests that optimizing planting strategies could be crucial for maximizing the production of this compound from marigold crops.

Q5: Can sonic waves be used to create this compound?

A7: Interestingly, research explored the use of sonic waves to potentially synthesize this compound []. While traditional chemical methods utilize reagents like perphthalic acid for epoxidation of carotenoids, this study investigated a novel approach using sonic effects. The results demonstrated that sonic waves could induce stereoisomerization and epoxidation of all-trans-β-carotene, opening up potential avenues for exploring sound-based synthesis of carotenoids like this compound.

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